o-Toluoyl chloride

Description

The exact mass of the compound this compound is 154.0185425 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

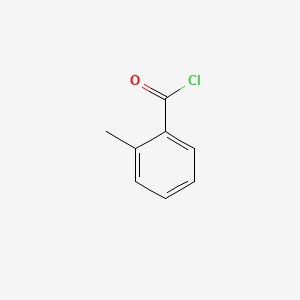

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXFICWCMCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061314 | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-88-0, 37808-28-9 | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Toluoyl chloride CAS number and properties

An In-depth Technical Guide to o-Toluoyl Chloride: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 933-88-0), a pivotal acylating agent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a functional understanding of the compound's synthesis, reactivity, and practical applications, grounded in mechanistic principles and field-proven methodologies.

Core Identification and Physicochemical Characteristics

This compound, systematically named 2-methylbenzoyl chloride, is a cornerstone intermediate recognized for its utility in constructing complex molecular architectures.[1] Its identity and properties are foundational to its application.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 933-88-0[1][2][3][4][5][6] |

| IUPAC Name | 2-methylbenzoyl chloride[1] |

| Synonyms | o-Methylbenzoyl chloride, 2-Toluoyl chloride[1][2][7] |

| Molecular Formula | C₈H₇ClO[1][2][3][5] |

| Molecular Weight | 154.59 g/mol [1][3][5][8] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[1] |

| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[1] |

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a combustible, colorless to yellow liquid with a pungent odor, known for being a lachrymator (a substance that causes tearing).[1][7][9][10] A critical characteristic is its high sensitivity to moisture, with which it readily reacts.[1][2][9][11][12]

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Clear pale yellow to yellow liquid[1][13][14] |

| Boiling Point | 88-90 °C at 12 mmHg[1][4][7][13][15] 212-214 °C at 760 mmHg[1][13] |

| Melting Point | -18 °C[1][13] |

| Density | 1.185 g/mL at 25 °C[1][4][13][15] |

| Refractive Index | n20/D 1.5549 (lit.)[1][4][10][13] |

| Flash Point | 76 °C / 168.8 °F[1][7] |

| Water Solubility | Reacts with water[1][12][14] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the chlorination of its carboxylic acid precursor, o-toluic acid.[16][17] The choice of chlorinating agent is a critical decision driven by efficiency, substrate compatibility, and ease of purification.

Causality in Reagent Selection

-

Thionyl Chloride (SOCl₂): This is the most widely used reagent for this transformation. Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[16][18] This simplifies the work-up immensely, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion. The reaction is frequently catalyzed by N,N-dimethylformamide (DMF).[16][17][18]

-

Oxalyl Chloride ((COCl)₂): Considered a milder and often more selective alternative, oxalyl chloride is particularly valuable for substrates with sensitive functional groups.[16] It also produces exclusively gaseous byproducts (CO₂, CO, and HCl), which facilitates a clean work-up.[16] However, it is generally more expensive than thionyl chloride.

The workflow below illustrates the robust and high-yield synthesis using the preferred thionyl chloride method.

Caption: Workflow for the synthesis of this compound.

Self-Validating Laboratory Protocol for Synthesis

This protocol describes a high-yield synthesis of this compound from o-toluic acid.[18][19][20] The completion of the reaction is visually validated when the reaction slurry becomes a clear, transparent solution, indicating full conversion.

-

Apparatus Setup: Equip a flame-dried 1000 mL reaction flask with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption system (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the flask with o-toluic acid (540.56 g), thionyl chloride (571.0 g, ~1.05-1.1 equivalents), and N,N-dimethylformamide (2 g, catalyst).[19][20]

-

Reaction Execution: Begin stirring and gently heat the mixture to 90°C. Maintain this temperature for approximately 3 hours.[19][20] The reaction is complete when the mixture, which starts as a slurry, becomes a clear solution.[17][19]

-

Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure. The remaining liquid is crude this compound.

-

Purification (Optional): For applications requiring high purity, the crude product can be purified by vacuum distillation (boiling point: 88-90 °C at 12 mmHg).[1][16][17]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution.

A key structural feature is the methyl group at the ortho position. This group exerts significant steric hindrance around the reactive carbonyl center.[21] This steric bulk can modulate the reactivity, slowing the rate of reaction with sterically demanding nucleophiles when compared to its less hindered isomers (m- and p-toluoyl chloride) or benzoyl chloride.[21] This effect can be exploited to achieve selectivity in competitive reaction environments.

The most common and often undesired side reaction is hydrolysis.[21] Exposure to atmospheric or solvent-borne moisture leads to the rapid formation of o-toluic acid and corrosive HCl gas, reducing yield and complicating purification.[12][21] This necessitates the use of anhydrous solvents and inert atmosphere conditions for most applications.

Core Applications in Chemical Synthesis

This compound is a versatile building block for introducing the 2-methylbenzoyl group, a common motif in pharmaceuticals, agrochemicals, and dyes.[9][18][22]

Caption: Key synthetic pathways using this compound.

Amide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and fundamental method for creating N-substituted amides.[23] This linkage is central to countless active pharmaceutical ingredients (APIs). A significant application is the synthesis of N-(2-acylaryl)amides, which are direct precursors to quinolinone heterocycles, a scaffold found in drugs with potential antiviral and anti-inflammatory activities.[5][23]

This protocol details the synthesis of a key intermediate for quinolinone derivatives.[23] The reaction progress is self-validated by Thin Layer Chromatography (TLC).

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. While stirring, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting materials by TLC.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(2-acetylphenyl)-2-methylbenzamide, which can be purified by recrystallization.[23]

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃), an essential reaction for synthesizing aryl ketones.[1][24] These ketones are often intermediates in the production of dyes and other fine chemicals.[24]

Safety and Handling

This compound is a hazardous chemical that demands strict safety protocols. It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][4][7][10]

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Emergency eyewash stations and safety showers must be readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or apron.[10]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a respirator with a cartridge for organic vapors and acid gases.[10]

-

-

Handling and Storage: Handle under an inert, dry atmosphere.[11][15] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[2][15] Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[2][15]

-

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex molecular synthesis. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and modulated by steric effects, makes it an invaluable intermediate. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the research and development of novel pharmaceuticals, agrochemicals, and materials.

References

-

Shivam Exim Pvt Ltd. (n.d.). This compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 933-88-0. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2023). How does the reaction temperature affect the synthesis of O - Toluoyl Chloride?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). China this compound CAS 933-88-0 Purity ≥99.0% (GC) High manufacturers and suppliers. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2023). What is the reaction between O - Toluoyl Chloride and water?. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (n.d.). China Customized this compound Manufacturers, Factory. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Significance of this compound: Applications in Fine Chemicals and Beyond. Retrieved from [Link]

-

E3S Web of Conferences. (2023). Synthesis of o-tolylphenoxyastatin through a nucleophilic substitution reaction from this compound and examination of it's biological activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CAS No. 933-88-0 - iChemical [ichemical.com]

- 5. This compound | 933-88-0 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. shivamexim.com [shivamexim.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What is the reaction between O - Toluoyl Chloride and water? - Blog - Evergreensino [evergreensinochem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound CAS#: 933-88-0 [m.chemicalbook.com]

- 15. ruifuchem.com [ruifuchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of o-Toluoyl Chloride in Modern Synthesis

An In-depth Technical Guide to o-Toluoyl Chloride: Structure, Synthesis, and Application

This compound, a seemingly straightforward aromatic acyl chloride, is a cornerstone intermediate in the synthesis of complex organic molecules.[1][2] Its significance extends across multiple industries, including pharmaceuticals, agrochemicals, and dyes, where it serves as a critical building block for introducing the 2-methylbenzoyl group.[3][4][5] The reactivity of its acyl chloride functional group, combined with the steric and electronic influence of the ortho-methyl substituent, provides a unique chemical profile that is leveraged by synthetic chemists to achieve specific molecular architectures.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive examination of this compound. We will delve into its fundamental chemical structure and properties, explore the prevalent synthetic methodologies with detailed protocols, analyze its key reaction mechanisms, and discuss its applications, particularly within pharmaceutical development. The causality behind experimental choices and safety protocols will be emphasized throughout, providing a field-proven perspective on handling and utilizing this versatile reagent.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity and structure is paramount for its effective and safe use in any synthetic strategy.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylbenzoyl chloride[1][7] |

| Synonyms | o-Methylbenzoyl chloride, 2-Toluoyl chloride, o-Toluic acid chloride[1][7] |

| CAS Number | 933-88-0[1] |

| Molecular Formula | C₈H₇ClO[1][8] |

| Molecular Weight | 154.59 g/mol [1] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[1] |

| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[1][8] |

The structure of this compound consists of a benzene ring substituted with a carbonyl chloride group and an adjacent (ortho-positioned) methyl group.[1] This specific arrangement is not merely a structural footnote; it critically defines the molecule's reactivity. The ortho-methyl group exerts significant steric hindrance around the electrophilic carbonyl carbon.[6][9] This steric bulk impedes the approach of nucleophiles, which has profound implications for reaction kinetics, often slowing reaction rates compared to its less hindered meta and para isomers or the parent benzoyl chloride.[6][9]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from o-Toluic Acid

The following protocol is a representative method for synthesizing this compound using thionyl chloride. [10][11]

-

Materials & Apparatus :

-

o-Toluic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2-1.5 eq)

-

N,N-dimethylformamide (DMF) (catalytic, ~2-3 drops)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases.

-

-

Procedure :

-

Setup : In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the gas outlet from the top of the condenser is directed to a gas trap.

-

Charging the Flask : Add o-toluic acid to the flask.

-

Reagent Addition : Under stirring, slowly add thionyl chloride to the flask at room temperature. A catalytic amount of DMF (2-3 drops) is then added.

-

Reaction : Heat the reaction mixture to reflux (or to 90°C) and maintain stirring. [10][11]The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-3 hours. [10][11]The mixture should become a clear, transparent solution. [11] 5. Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess, unreacted thionyl chloride under reduced pressure (rotary evaporation). Causality: This step is crucial as any remaining thionyl chloride can co-distill with the product, leading to impurities.

-

Purification : The resulting crude this compound can be purified by vacuum distillation (e.g., at 88-90 °C under 12 mmHg) to yield the pure product. [12]Causality: Vacuum distillation is employed because the atmospheric boiling point of this compound is high (212-214 °C), and heating to this temperature could cause thermal decomposition. [12]

-

Key Reactions and Mechanistic Insights

This compound's utility stems from its high reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles. The most common reaction it undergoes is nucleophilic acyl substitution. [6][13]

-

Reaction with Amines (Amide Formation) : The reaction with primary or secondary amines is a robust and fundamental method for creating N-substituted amides. [4]This reaction is a cornerstone in the synthesis of many pharmaceutical active ingredients. [4][14] * Mechanism: The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a stable leaving group to form the amide. A base (either excess amine or a non-nucleophilic base like triethylamine) is typically required to neutralize the HCl byproduct.

-

Reaction with Alcohols (Esterification) : In a similar fashion, this compound reacts with alcohols to form esters. [13]This reaction is often performed in the presence of a base like pyridine to scavenge the generated HCl. [13]

-

Reaction with Water (Hydrolysis) : As previously mentioned, this compound reacts with water to hydrolyze back to o-toluic acid and hydrochloric acid. [15]This is an undesirable side reaction that underscores the need for anhydrous conditions during its use and storage. [6][15]

Caption: Primary reaction pathways for this compound.

Applications in Drug Development and Industry

This compound is not an end product but a vital intermediate. Its value is realized in the molecules it helps create.

-

Pharmaceutical Synthesis : This is a major area of application. It is used in the synthesis of quinolinone compounds, which have been investigated as potential inhibitors of viral proteases like SARS-CoV 3CLpro. [4][16]It is also a precursor for various anti-inflammatory agents and other active pharmaceutical ingredients (APIs). [2][16][17]The synthesis of N-(2-acylaryl)amides from this compound is a key step that allows for subsequent intramolecular cyclization to form these important heterocyclic scaffolds. [4]* Agrochemicals : It is a precursor in the manufacture of certain herbicides and fungicides, contributing to crop protection. [5][18]* Dyes and Pigments : The o-toluoyl group can be incorporated into larger molecules to produce specialty dyes and pigments. [5][18]

Conclusion

This compound is a powerful and versatile reagent whose utility is defined by the inherent reactivity of the acyl chloride group, tempered by the steric influence of its ortho-methyl substituent. A thorough understanding of its chemical properties, synthetic routes, and reaction mechanisms is essential for any scientist seeking to leverage it in complex molecular construction. Its role as a key intermediate, particularly in the pharmaceutical industry, is well-established, and it continues to be a fundamental tool in the synthetic chemist's arsenal. Adherence to strict safety and handling protocols is non-negotiable to ensure its effective and safe application in research and development.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Properties of this compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of this compound from o-Toluic Acid.

- Benchchem. (n.d.). An In-depth Technical Guide to the Industrial Synthesis of this compound.

- Benchchem. (n.d.). An In-depth Technical Guide to this compound: Safety Data and Handling Protocols.

- Benchchem. (n.d.). The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of this compound.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of this compound in the Synthesis of Pharmaceutical Intermediates.

- Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride?

- Evergreensino. (2025, November 7). How to prepare O - Toluoyl Chloride from O - toluic acid?

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

- ChemicalBook. (2025, September 25). This compound | 933-88-0.

- Evergreensino. (2025, August 14). What is the reaction between O - Toluoyl Chloride and water?

- Benchchem. (n.d.). This compound chemical properties and structure.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries.

- Benchchem. (n.d.). A Comparative Guide to the Kinetics of this compound Reactions with Nucleophiles.

- ChemicalBook. (n.d.). This compound synthesis.

- National Institute of Standards and Technology. (n.d.). o-Toluyl chloride. NIST Chemistry WebBook.

- P&S Chemicals. (n.d.). Product information, this compound.

- ChemicalBook. (n.d.). This compound(933-88-0) 1H NMR spectrum.

- Evergreensino. (2025, October 21). What substances can react with O - Toluoyl Chloride?

- Benchchem. (n.d.). A Comparative Guide to the Reaction Rates of this compound.

- Sigma-Aldrich. (n.d.). This compound 99 933-88-0.

- (2025, December 24). This compound: A Key Intermediate for Chemical Synthesis.

- (n.d.). The Industrial Significance of this compound: Applications in Fine Chemicals and Beyond.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - this compound.

- Guidechem. (n.d.). This compound 933-88-0 wiki.

- ChemicalBook. (n.d.). p-Toluoyl chloride - Safety Data Sheet.

- Guidechem. (n.d.). What are the characteristics and applications of this compound?

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 933-88-0.

- Parchem. (n.d.). This compound (Cas 933-88-0).

- PubChem. (n.d.). 2-Methylbenzoyl chloride | C8H7ClO | CID 70276.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. o-Toluyl chloride [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What substances can react with O - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 14. nbinno.com [nbinno.com]

- 15. What is the reaction between O - Toluoyl Chloride and water? - Blog - Evergreensino [evergreensinochem.com]

- 16. This compound | 933-88-0 [chemicalbook.com]

- 17. parchem.com [parchem.com]

- 18. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of o-Toluoyl Chloride from o-Toluic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-toluoyl chloride, a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of o-toluic acid to its corresponding acyl chloride, detailing the most effective methodologies, reaction mechanisms, experimental protocols, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this fundamental organic transformation.

Introduction: The Significance of this compound

This compound, also known as 2-methylbenzoyl chloride, is a critical acylating agent used to introduce the o-toluoyl group into various molecules. Its application is extensive, serving as a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The reactivity of the acyl chloride functional group makes it a versatile intermediate for forming esters, amides, and ketones through nucleophilic acyl substitution. Given its industrial and research importance, robust and efficient synthesis protocols are paramount.

The principal and most established method for preparing this compound is the direct chlorination of o-toluic acid.[2][3] This conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. The selection of the chlorinating agent is a critical parameter that dictates the reaction's efficiency, yield, and purity.

Core Synthesis Pathways and Mechanistic Insights

The transformation of o-toluic acid to this compound is most effectively achieved using specific chlorinating agents. The two most prevalent and industrially favored reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4]

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for this conversion due to its high efficiency and the straightforward removal of byproducts.[4][5] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily vented or trapped, simplifying product purification.[4][6] The reaction can be significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[4]

Mechanism of Action: The synthesis proceeds via a nucleophilic acyl substitution mechanism.

-

Formation of Chlorosulfite Intermediate: The carboxylic acid group of o-toluic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of Vilsmeier-Haack Type Intermediate (DMF Catalysis): In the presence of DMF, a highly electrophilic Vilsmeier-Haack type intermediate is formed.[4]

-

Nucleophilic Attack by Chloride: A chloride ion then attacks the electrophilic carbonyl carbon of this intermediate.

-

Product Formation: This attack leads to the formation of this compound and the release of gaseous byproducts SO₂ and HCl.[4]

}

Figure 1: Simplified mechanism for the synthesis of this compound using thionyl chloride and DMF catalyst.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is often considered a milder alternative to thionyl chloride, making it particularly suitable for substrates with sensitive functional groups.[4] A key advantage is that it also produces exclusively gaseous byproducts (CO₂, CO, and HCl), which simplifies the work-up procedure.[4] The reaction with oxalyl chloride is also commonly catalyzed by DMF.[5]

Mechanism of Action: The mechanism is analogous to that with thionyl chloride, involving the formation of a reactive intermediate facilitated by DMF.

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.[7]

-

Reaction with Carboxylic Acid: The o-toluic acid reacts with the Vilsmeier reagent.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon.

-

Product Formation: This results in the formation of this compound, with the regeneration of the DMF catalyst and the evolution of CO and CO₂ gases.[8]

}

Figure 2: Catalytic cycle for the synthesis of this compound using oxalyl chloride and DMF.

Quantitative Data Summary

The following table summarizes the quantitative data for a highly efficient synthesis protocol using thionyl chloride, which is often favored in industrial settings for its cost-effectiveness and high conversion rates.[3]

| Parameter | Value | Reference |

| Starting Material | o-Toluic Acid | [4] |

| Reagent | Thionyl Chloride (SOCl₂) | [4] |

| Catalyst | N,N-dimethylformamide (DMF) | [4] |

| Reactant Molar Ratio | o-Toluic Acid : Thionyl Chloride (approx. 1 : 1.2) | [4][6] |

| Reaction Temperature | 90 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Product Purity | 98.8% | [4] |

| Yield | 99.7% | [4] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is based on a documented high-yield procedure and is suitable for laboratory-scale synthesis.[2][4]

Materials:

-

o-Toluic acid (C₈H₈O₂)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet/trap for HCl and SO₂

Procedure:

-

Equip a 1000 ml reaction flask with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device.[2]

-

In the reaction flask, add o-toluic acid (540.56 g) and N,N-dimethylformamide (2 g).[2]

-

Slowly add thionyl chloride (571.0 g) to the mixture.[2]

-

Heat the reaction mixture to 90°C while stirring.[2]

-

Maintain the reaction at 90°C and continue stirring for 3 hours. The reaction is complete when the mixture becomes completely transparent.[2]

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[2][3]

-

The resulting product is this compound, which can be further purified by vacuum distillation if necessary.[3][5]

Protocol 2: Synthesis using Oxalyl Chloride and DMF Catalyst

This protocol is ideal for situations requiring milder reaction conditions.[5]

Materials:

-

o-Toluic acid (C₈H₈O₂)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Two-neck round-bottom flask with a magnetic stirrer and a gas outlet

Procedure:

-

In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve o-toluic acid in anhydrous dichloromethane.[5]

-

Add a catalytic amount (1-2 drops) of DMF to the solution.[4][5]

-

Slowly add oxalyl chloride (approximately 1.3 to 1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.[4][5]

-

Concentrate the resulting mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[5]

-

The resulting residue is the crude this compound, which can be used directly or purified further by vacuum distillation.[4][5]

}

Figure 3: General experimental workflow for the synthesis of this compound.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation.[4][5] This technique is effective for separating the relatively high-boiling point product from any non-volatile impurities, such as unreacted o-toluic acid, and more volatile components like residual thionyl chloride.[9]

Key Physical Properties for Purification:

During distillation, it is crucial to use a well-controlled heating source and a stable vacuum to prevent thermal decomposition, which can cause the product to darken.[9] All glassware must be scrupulously dried to prevent hydrolysis of the product back to o-toluic acid.[9][10]

Safety and Handling

o-Toluic Acid: A solid irritant. Standard personal protective equipment (PPE) should be worn.

Thionyl Chloride & Oxalyl Chloride: Both are toxic, corrosive, and react violently with water.[4][11][12] They must be handled with extreme care in a well-ventilated fume hood.[10] Inhalation can cause severe respiratory irritation.[12][13] Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

This compound: The product is corrosive and a lachrymator (induces tearing).[4][14] It reacts with moisture, including atmospheric humidity, to produce HCl.[4][15] All manipulations should be performed under anhydrous conditions and in a fume hood.[10] In case of skin contact, immediately flush the affected area with plenty of water.[16] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][16]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; Presence of moisture; Product loss during workup. | Increase reaction time or temperature; Ensure all glassware is dry and use anhydrous solvents; Use a slight molar excess of the chlorinating agent (1.1-1.2 equivalents).[10] |

| Product Discoloration (Yellow/Brown) | Impurities in starting material; Side reactions at elevated temperatures. | Use higher purity o-toluic acid; Lower the reaction temperature and extend the reaction time; Purify the final product by vacuum distillation.[10] |

| Presence of Unreacted o-Toluic Acid | Insufficient amount of chlorinating agent; Incomplete reaction; Hydrolysis of the product. | Use a slight molar excess of the chlorinating agent; Increase reaction time or temperature; Rigorously exclude moisture from the reaction.[10] |

Conclusion

The synthesis of this compound from o-toluic acid is a robust and well-established transformation in organic chemistry. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, such as the presence of sensitive functional groups and desired reaction conditions. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably and efficiently produce high-purity this compound for a wide range of synthetic applications.

References

-

- Benchchem. 4

-

The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of this compound - Benchchem. 2

-

An In-depth Technical Guide to the Industrial Synthesis of this compound - Benchchem. 3

-

Technical Support Center: this compound Synthesis - Benchchem. 10

-

How to prepare O - Toluoyl Chloride from O - toluic acid? - Blog. 6

-

optimizing this compound synthesis yield and purity - Benchchem. 5

-

Technical Support Center: this compound Purification - Benchchem. 9

-

What is the product when o-toluic acid (2-methylbenzoic acid) is treated with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂)? - Filo. 17

-

SAFETY DATA SHEET - Merck Millipore. 13

-

SAFETY DATA SHEET - Fisher Scientific. 14

-

What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino. 16

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

-

ICSC 1409 - THIONYL CHLORIDE.

-

Technical Support Center: this compound Reactions - Benchchem. 15

-

Organic Chemistry c3444y. 8

-

What is the reaction mechanism of oxalyl chloride? - ECHEMI.

-

This compound | 933-88-0 - ChemicalBook.

Sources

- 1. This compound | 933-88-0 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How to prepare O - Toluoyl Chloride from O - toluic acid? - Blog - Evergreensino [evergreensinochem.com]

- 7. echemi.com [echemi.com]

- 8. columbia.edu [columbia.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

- 17. What is the product when o-toluic acid (2-methylbenzoic acid) is treated .. [askfilo.com]

o-Toluoyl chloride uses in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of o-Toluoyl Chloride

Abstract

This compound (2-methylbenzoyl chloride), CAS No. 933-88-0, is a highly reactive and versatile acylating agent that serves as a cornerstone intermediate in modern organic synthesis.[1][2][3] Its unique structural features, particularly the ortho-methyl group, impart specific steric and electronic properties that are leveraged in the synthesis of a vast array of complex molecules.[4] This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on the mechanistic rationale behind its utility in pharmaceuticals, agrochemicals, and fine chemicals.[1][5][6] We will delve into key reaction classes, including amidation, Friedel-Crafts acylation, and esterification, presenting field-proven protocols and critical insights for researchers, chemists, and drug development professionals.

Compound Profile and Synthesis Overview

This compound is a colorless to pale yellow liquid with a pungent odor, characterized by the chemical formula C₈H₇ClO.[7][8] As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[9] This reactivity, however, is coupled with a high sensitivity to moisture; it readily hydrolyzes in the presence of water to form o-toluic acid and corrosive hydrochloric acid gas.[7][8][10] This necessitates handling under strictly anhydrous conditions.[11][12]

| Property | Value | Source(s) |

| CAS Number | 933-88-0 | [1][7] |

| Molecular Formula | C₈H₇ClO | [11][13] |

| Molecular Weight | 154.59 g/mol | [11][13] |

| Boiling Point | 88 - 90 °C @ 12 mmHg | [11][14] |

| Density | 1.180 - 1.185 g/mL at 25 °C | [11][14] |

| Flash Point | 76 - 77 °C | [11] |

The predominant industrial synthesis of this compound involves the chlorination of o-toluic acid.[15] Thionyl chloride (SOCl₂) is the most common and efficient reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[12][15][16] This method is favored for its high yields and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[12][15]

Caption: Industrial synthesis pathway for this compound.

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to efficiently introduce the o-toluoyl moiety into various molecular scaffolds. This is achieved primarily through nucleophilic acyl substitution reactions.

Amide Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and fundamental method for creating N-substituted amides.[3][17] This transformation is a cornerstone in pharmaceutical synthesis, as the amide bond is a key structural feature in countless active pharmaceutical ingredients (APIs).[17]

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the stable chloride leaving group and forming the amide. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct, driving the reaction to completion.[3][18][19]

Caption: Simplified mechanism of nucleophilic acyl substitution for amidation.

A significant application is the synthesis of N-(2-acylaryl)amides, which are critical precursors for quinolinone derivatives.[17] These quinolinone scaffolds are present in drugs with potential antiviral (including SARS-CoV-2 3CLpro inhibitors) and anti-inflammatory activities.[14][17]

Experimental Protocol: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide [17]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature.

-

Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the target amide.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that uses this compound to introduce the 2-methylbenzoyl group onto an aromatic ring, forming aryl ketones.[2][10] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[10]

Causality and Mechanism: The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of this compound, facilitating the formation of a resonance-stabilized acylium ion.[10] This potent electrophile is then attacked by the electron-rich aromatic ring. A key advantage over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.[10] The steric hindrance provided by the ortho-methyl group in this compound can also enhance regioselectivity, often favoring acylation at the para position of the substrate.[4][20]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Experimental Protocol: Acylation of Toluene with this compound [2]

-

Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser fitted with a gas outlet to a scrubber (for HCl). All glassware must be scrupulously dried to prevent deactivation of the catalyst.

-

Catalyst Suspension: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) to anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Substrate Addition: Add anhydrous toluene (1.0-1.2 eq) dropwise to the reaction mixture, maintaining a temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This decomposes the aluminum chloride complex.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic fractions, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude aryl ketone can be purified by vacuum distillation or column chromatography.

| Aromatic Substrate | Product (Major Isomer) | Typical Yield (%) |

| Benzene | 2-Methylbenzophenone | 80-89% |

| Toluene | 4,2'-Dimethylbenzophenone | 75-85% |

| Anisole | 4-Methoxy-2'-methylbenzophenone | ~90% |

| Yields are representative and can vary based on specific conditions and scale. |

Esterification and Other Applications

This compound readily reacts with alcohols and phenols to form esters, another application of nucleophilic acyl substitution.[2][3] This reaction is valuable for synthesizing fragrances, plasticizers, and intermediates for more complex molecules.[4][8]

In agrochemical synthesis, this compound is a key intermediate for producing fungicides and herbicides.[4][5] For instance, it is a precursor in the manufacturing pathway of certain strobilurin fungicides.[5] Similarly, in the dye industry, it is used to acylate aromatic compounds containing amino or hydroxyl groups to create dye intermediates.[4][5]

Safety, Handling, and Storage

The high reactivity of this compound mandates strict safety protocols. It is classified as a hazardous chemical that is corrosive, combustible, and moisture-sensitive.[10][11][21] It is also a lachrymator, causing severe irritation and tearing upon exposure to its vapors.[11][22]

Core Safety Directives:

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[11][23] Emergency eyewash stations and safety showers must be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles and a face shield, and a flame-retardant lab coat.[11][23] For operations with a risk of vapor inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[11]

-

Handling: Use only dry glassware and solvents. Keep the reagent away from heat, sparks, and open flames.[11] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water and bases.[7][23] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[23]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

This compound is an indispensable reagent in organic synthesis, providing a reliable and efficient means of introducing the o-toluoyl functional group. Its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established.[1][5][6] A thorough understanding of its reactivity, particularly in amidation and Friedel-Crafts acylation reactions, allows chemists to construct complex molecular architectures with precision. However, its potent reactivity necessitates a commensurate level of respect and adherence to stringent safety protocols. This guide provides the foundational knowledge and practical protocols to enable researchers and developers to harness the synthetic power of this compound safely and effectively.

References

- Understanding this compound: Properties, Applications, and Synthesis for Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: The Role of this compound in the Synthesis of Pharmaceutical Intermedi

- Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using this compound. Benchchem.

- Application Notes and Protocols: this compound in the Manufacture of Agrochemicals and Dyes. Benchchem.

- An In-depth Technical Guide to this compound: Safety D

- This compound 933-88-0 wiki. Guidechem.

- What are the safety precautions when using O - Toluoyl Chloride?. Evergreensino Blog.

- An In-depth Technical Guide to the Synthesis of this compound

- This compound: A Key Intermediate for Chemical Synthesis. Unknown Source.

- Application Notes and Protocols: this compound as an Acylating Agent in Organic Synthesis. Benchchem.

- What is the reaction between O - Toluoyl Chloride and w

- This compound | 933-88-0. ChemicalBook.

- This compound | 933-88-0. Tokyo Chemical Industry (India) Pvt. Ltd..

- This compound | CAS 933-88-0. Santa Cruz Biotechnology.

- Application Notes and Protocols for the Synthesis of Amides and Esters using this compound. Benchchem.

- Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with this compound. Benchchem.

- An In-depth Technical Guide to the Industrial Synthesis of this compound. Benchchem.

- SAFETY D

- The Industrial Significance of this compound: Applications in Fine Chemicals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..

- What pharmaceutical products can be synthesized using 2 - Toluoyl Chloride?. Blog.

- The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of this compound. Benchchem.

- Friedel–Crafts Acyl

- SAFETY D

- benzophenone. Organic Syntheses Procedure.

- Friedel Crafts reaction/Acyl

- This compound chemical properties and structure. Benchchem.

- Application and Prepar

- Technical Support Center: this compound Synthesis. Benchchem.

- Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Save My Exams.

- Amide Synthesis. Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. What is the reaction between O - Toluoyl Chloride and water? - Blog - Evergreensino [evergreensinochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scbt.com [scbt.com]

- 14. This compound | 933-88-0 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. savemyexams.com [savemyexams.com]

- 19. Amide Synthesis [fishersci.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. fishersci.com [fishersci.com]

- 23. What are the safety precautions when using O - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]

The Molecular Blueprint: Structure and Spectroscopic Implications

An In-depth Technical Guide to the Spectroscopic Analysis of o-Toluoyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic data for this compound (2-methylbenzoyl chloride, CAS No. 933-88-0). As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications.[1][2] This document moves beyond a simple data repository, offering field-proven insights into data acquisition, interpretation, and the underlying scientific principles that validate the results.

This compound is an acyl chloride derivative of benzoic acid, featuring a methyl group at the ortho position to the carbonyl chloride.[3] This specific substitution pattern creates a distinct electronic and steric environment that is directly reflected in its spectroscopic signatures. The highly reactive acyl chloride group, the aromatic ring, and the methyl group each provide unique handles for spectroscopic interrogation.[3]

Experimental Workflow: A Unified Approach to Spectroscopic Analysis

A logical workflow for the complete characterization of a chemical intermediate like this compound ensures that each analytical step builds upon the last, creating a self-validating system.

Caption: Unified workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The Causality of NMR Analysis

The choice of solvent and spectrometer frequency is critical. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a relatively non-polar solvent that will not react with the acyl chloride moiety and provides good solubility.[4] A high-field instrument (e.g., 400 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the closely spaced multiplets in the aromatic region.

Trustworthiness: A Self-Validating Protocol for NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Authoritative Grounding: Data Interpretation and Insights

The chemical shifts and coupling patterns observed are direct consequences of the molecule's electronic structure. The electron-withdrawing acyl chloride group deshields adjacent protons, shifting them downfield, while the methyl group is electron-donating.

The proton NMR spectrum displays distinct signals for the aromatic protons and the methyl protons. The ortho, meta, and para positions relative to the acyl group lead to a complex but interpretable splitting pattern in the aromatic region.

Caption: Structure of this compound.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

| 8.10 - 8.21 | Doublet (d) | ~7.8 | 1H | H-6 (ortho to C=O) |

| 7.50 - 7.55 | Triplet (t) | ~7.6 | 1H | H-4 (para to C=O) |

| 7.34 - 7.38 | Triplet (t) | ~7.7 | 1H | H-5 (meta to C=O) |

| 7.28 - 7.29 | Doublet (d) | ~7.6 | 1H | H-3 (meta to C=O) |

| 2.55 - 2.65 | Singlet (s) | N/A | 3H | -CH₃ |

| (Data synthesized from available sources.[1][4]) |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon is highly deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

| 169.5 | C=O (Acyl Chloride) |

| 142.0 | C-2 (Aromatic C-CH₃) |

| 134.5 | C-6 (Aromatic CH) |

| 132.8 | C-4 (Aromatic CH) |

| 131.5 | C-1 (Aromatic C-C=O) |

| 129.0 | C-5 (Aromatic CH) |

| 126.0 | C-3 (Aromatic CH) |

| 22.0 | -CH₃ |

| (Data sourced from BenchChem.[1]) |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Expertise & Experience: The Causality of IR Analysis

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique over traditional salt plates. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the crystal. The key diagnostic absorption is the C=O stretch of the acyl chloride, which appears at a characteristically high frequency (~1785 cm⁻¹) due to the inductive effect of the electronegative chlorine atom.

Trustworthiness: A Self-Validating Protocol for IR Acquisition

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place one drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Authoritative Grounding: The Vibrational Fingerprint

The IR spectrum of this compound is dominated by a few very strong, characteristic bands.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3070 | Medium-Weak | Aromatic C-H Stretch |

| ~2960 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1785 | Very Strong | C=O Stretch (Acyl Chloride) |

| ~1595, ~1465 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~760 | Strong | C-Cl Stretch |

| (Frequencies are typical for this class of compound and based on general spectroscopic data.[5][6]) |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation.

Expertise & Experience: The Causality of MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound. The GC separates the compound from any volatile impurities, ensuring a clean mass spectrum of the target analyte. The EI source fragments the molecule in a predictable manner. The weakest bonds, such as the C-Cl bond, are expected to cleave readily, leading to the formation of a stable acylium ion, which is often the most abundant fragment (the base peak).

Trustworthiness: A Self-Validating Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the compound.

-

MS Method: Analyze the eluent using an MS with EI at 70 eV. Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its associated mass spectrum.

Authoritative Grounding: The Fragmentation Pathway

The mass spectrum provides definitive evidence for the molecular weight and structure. The presence of chlorine is confirmed by the characteristic M+2 isotope peak, which should have an intensity of approximately one-third that of the molecular ion peak.[7]

Fragmentation Pathway of this compound

The primary fragmentation involves the loss of the chlorine radical to form the highly stable o-toluoyl cation.

Caption: Primary fragmentation pathway under Electron Ionization.

Table 4: Key Mass Spectral Fragments for this compound (EI)

| m/z | Relative Intensity | Proposed Fragment/Ion |

| 156 | Low | [M+2]⁺˙ Isotope Peak (³⁷Cl) |

| 154 | Medium | [M]⁺˙ Molecular Ion |

| 119 | 100% (Base Peak) | [M - Cl]⁺ (o-toluoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Medium | [C₅H₅]⁺ |

| (Data synthesized from available sources.[1][5][7][8]) |

Conclusion: A Synthesized Spectroscopic Profile

The collective data from NMR, IR, and Mass Spectrometry provide a robust and validated analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The strong IR absorption at ~1785 cm⁻¹ is a definitive marker for the acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight of 154.59 g/mol and shows a characteristic fragmentation pattern dominated by the loss of chlorine to form the base peak at m/z 119.[1][5] This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory compliance in any research or development setting.

References

-

PubChem. (n.d.). 2-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). This compound. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). o-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Krackeler Scientific, Inc. (n.d.). This compound. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHYLBENZOYL CHLORIDE. [Link]

-

Stenutz. (n.d.). 2-methylbenzoyl chloride. [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClO). [Link]

-

NIST. (n.d.). Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

-

MDPI. (2026). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyran]-4,5′-dione. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 933-88-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound(933-88-0) 1H NMR [m.chemicalbook.com]

- 5. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl chloride, 2-methyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoyl chloride, 2-methyl- [webbook.nist.gov]

o-Toluoyl chloride solubility in different organic solvents

An In-depth Technical Guide to the Solubility and Handling of o-Toluoyl Chloride in Organic Solvents

Executive Summary

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride, serving as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its efficacy and safety in synthetic applications are fundamentally dependent on its behavior in solution. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, emphasizing the critical distinction between true solubility and chemical reaction. It details the theoretical principles governing its solubility, presents a qualitative solubility profile, outlines a robust protocol for experimental solubility determination of this reactive compound, and discusses the factors influencing solution stability. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of handling this versatile reagent.

Introduction to this compound: Properties and Significance

This compound, systematically named 2-methylbenzoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO.[2] It presents as a colorless to light yellow liquid with a characteristic pungent odor.[3] The compound's high reactivity is attributed to the electrophilic carbonyl carbon, making it an excellent acylating agent for introducing the o-toluoyl group into various molecules.[2] However, this reactivity also makes it highly susceptible to hydrolysis and alcoholysis, a critical consideration for its storage and use.[4][5] Understanding its solubility is not merely a matter of physical dissolution but a crucial aspect of managing its reactivity to ensure successful synthetic outcomes.

Key Physicochemical Properties:

-

Density: ~1.185 g/mL at 25 °C[3]

-

Reactivity: Highly moisture-sensitive; reacts violently with water and readily with other protic solvents like alcohols.[4][7]

Theoretical Principles of Solubility and Reactivity

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound possesses a largely nonpolar aromatic ring and a highly polar acyl chloride functional group. This dual nature predicts its miscibility with a range of aprotic organic solvents. However, its utility is defined as much by its reactivity as its solubility.

In aprotic solvents (e.g., hydrocarbons, ethers, chlorinated solvents), this compound undergoes simple physical dissolution, forming a true solution. These solvents do not possess acidic protons and therefore do not readily react with the acyl chloride.

In protic solvents (e.g., water, alcohols, amines), the interaction is not one of simple dissolution but a chemical reaction known as solvolysis.[1] The nucleophilic solvent attacks the electrophilic carbonyl carbon, leading to a substitution of the chloride. This reaction is typically rapid and exothermic.[5][8] For instance, with water, it hydrolyzes to form o-toluic acid and hydrochloric acid.[9] With an alcohol, it forms the corresponding ester.[1][8] Therefore, in the context of protic media, this compound is considered "reactive" rather than "soluble."

Solubility Profile of this compound

While precise quantitative solubility data is not widely published, a consistent qualitative profile has been established from technical data sheets and chemical literature.[1] The following table summarizes the behavior of this compound in common organic solvent classes.

| Solvent Class | Specific Solvent | Behavior/Reactivity | Reaction Products (if applicable) |

| Protic Solvents | Water | Reacts Violently[2][7] | o-Toluic Acid and Hydrochloric Acid (HCl)[1][9] |

| Alcohols (Methanol, Ethanol) | Reacts Readily[1] | Corresponding Ester (e.g., Methyl o-toluate) and HCl[1][8] | |

| Aprotic Solvents | Hydrocarbons | Toluene, Benzene, Hexane, Ligroine | Soluble[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1] | |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] | |

| Ketones | Acetone | Soluble[1] | |

| Esters | Ethyl Acetate | Soluble[1] |

Experimental Protocol for Solubility Assessment of a Reactive Acyl Chloride

Determining the quantitative solubility of a reactive compound like this compound requires a modified approach to differentiate dissolution from degradation. The following protocol outlines a self-validating system for this purpose.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Core Principle: The experiment must be conducted under strictly anhydrous conditions to prevent hydrolysis. Post-dissolution analysis is necessary to confirm the chemical integrity of the solute in the solution.

Materials and Equipment:

-

This compound (freshly distilled or from a new, sealed bottle)

-

Anhydrous aprotic solvent of choice (e.g., anhydrous toluene)

-

Oven-dried glassware (vials, magnetic stir bars, syringes, filtered needles)

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Thermostatted magnetic stirrer

-

Analytical balance

-

Gas-tight syringes

-

NMR spectrometer or other suitable analytical instrument

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas.

-

Solvent Addition: To a pre-weighed, dry vial containing a magnetic stir bar, add a precise volume (e.g., 5.0 mL) of the anhydrous aprotic solvent via a dry syringe under an inert atmosphere.

-

Temperature Equilibration: Place the vial on a thermostatted magnetic stirrer set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.

-